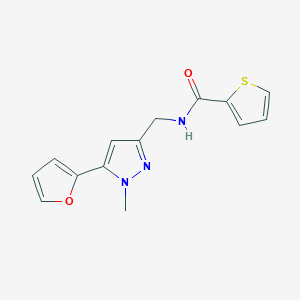

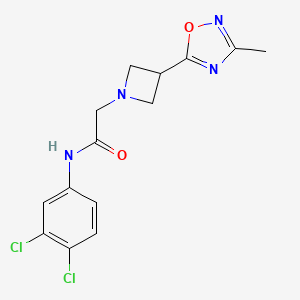

![molecular formula C15H14N2OS2 B2494917 N-苯甲酰-N'-[4-(甲基硫基)苯基]硫脲 CAS No. 65069-50-3](/img/structure/B2494917.png)

N-苯甲酰-N'-[4-(甲基硫基)苯基]硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea belongs to the thiourea class of compounds, known for their versatile chemical and biological activities. Thioureas have been extensively studied for their insecticidal, antimicrobial, and potential anticancer properties due to their unique structural characteristics, allowing for diverse chemical reactions and interactions.

Synthesis Analysis

Thioureas are synthesized through a reaction involving isothiocyanates and amines. A study by Sun et al. (2009) on similar N-benzoyl-N'-phenylureas demonstrated the synthesis of thiourea derivatives using sulfur dichloride or disulfur dichloride, leading to compounds with improved solubility and retained larvicidal activities (Sun et al., 2009). This method may similarly apply to the synthesis of N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea.

Molecular Structure Analysis

Thiourea derivatives exhibit various bonding and structural features. For example, Lestard et al. (2015) characterized a thiourea derivative through X-ray diffraction, revealing N-S-N or N-S-S-N bonds and a U-shape conformation influenced by intramolecular hydrogen bonding (Lestard et al., 2015). Such structural details are crucial for understanding the chemical behavior and reactivity of N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea.

Chemical Reactions and Properties

The chemical reactivity of thioureas allows for a broad range of applications, including the formation of metal complexes. Elhusseiny et al. (2015) described the synthesis of metal complexes with thiourea ligands, demonstrating varied stabilities and antimicrobial activities (Elhusseiny et al., 2015). These reactions highlight the chemical versatility of thioureas, including N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea, in forming complexes with potential biological applications.

Physical Properties Analysis

The physical properties of thioureas, such as solubility and thermal stability, are influenced by their molecular structure. The synthesis and characterization of symmetric thiourea derivatives have shown that these compounds can exhibit significant solubility and thermal stability, influenced by intramolecular hydrogen bonding and the relative position of phenyl groups (Silveira et al., 2018).

科学研究应用

Metal Complex Synthesis

N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea derivatives have been explored for synthesizing metal complexes. For example, thiourea derivatives like N,N-diphenyl-N′-(4-phenyl-benzoyl)thiourea and its metal complexes with Ni(II), Cu(II), and Co(II) have been prepared and characterized, revealing their potential in the field of transition metal chemistry (Arslan, Külcü, & Flörke, 2003).

Cytotoxicity Research

Thioureas are significant in drug research due to their sulfur and nitrogen content. Research into 1-benzoyl-3-methyl thiourea derivatives has shown potent cytotoxicity against HeLa cell lines, indicating their potential in anticancer activities (Ruswanto, Miftah, Tjahjono, & Siswandono, 2015).

Antifungal and Anti-Cancer Properties

N-benzoyl-N'-phenyl thiourea derivatives have been synthesized and tested for antifungal activity against various pathogens. Additionally, their potential as anti-cancer drugs has been explored through molecular docking with Hsp90 protein and target ligands. These compounds also exhibit good drug-likeness properties, highlighting their potential in pharmacological applications (Zhang et al., 2019).

Structural and Vibrational Analysis

Thiourea derivatives have been extensively studied for their structural and vibrational properties. For instance, N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide, a benzimidazole thiourea derivative, has been synthesized and characterized, with applications in elastase inhibition, antioxidant activities, and DNA binding for biological applications (Arshad et al., 2020).

Molecular Docking for Anticancer Applications

N-benzoyl-N’-(4-fluorophenyl) thiourea derivatives have been evaluated for anticancer activity through molecular docking, targeting the Sirtuin1 enzyme. This research contributes to the development of new anticancer drugs by predicting the pharmacokinetic properties and toxicity of these derivatives (Hardjono, Widiandani, Purwanto, & Nasyanka, 2019).

作用机制

Target of Action

The primary targets of N-Benzoyl-N’-[4-(Methylsulfanyl)Phenyl]Thiourea are the photosystem II enzyme and possibly the acetolactate synthase . These targets play crucial roles in photosynthesis and the biosynthesis of branched amino acids, respectively .

Mode of Action

N-Benzoyl-N’-[4-(Methylsulfanyl)Phenyl]Thiourea acts as a specific inhibitor of photosynthesis by blocking the Q B plastoquinone binding site of photosystem II . It may also inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched amino acids .

Biochemical Pathways

The compound affects the photosynthesis pathway by inhibiting the photosystem II enzyme, thereby disrupting the conversion of light energy into chemical energy . It may also interfere with the biosynthesis of branched amino acids by inhibiting acetolactate synthase .

Result of Action

The inhibition of photosystem II and possibly acetolactate synthase by N-Benzoyl-N’-[4-(Methylsulfanyl)Phenyl]Thiourea leads to the disruption of photosynthesis and the biosynthesis of branched amino acids . This results in the inhibition of B. napus L. root growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Benzoyl-N’-[4-(Methylsulfanyl)Phenyl]Thiourea. For instance, substituents at both R1 and R2 positions modulate the agrochemical and environmental performances of this class of compounds . Specifically, R1 = Cl increases and R2 = OR decreases bioactivity, while R2 = OH particularly enhances environmental friendliness .

属性

IUPAC Name |

N-[(4-methylsulfanylphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2/c1-20-13-9-7-12(8-10-13)16-15(19)17-14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWENPGVEOVOLRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

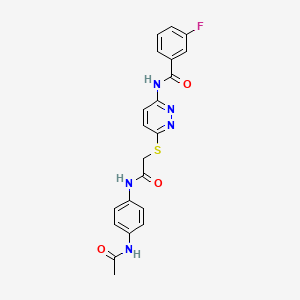

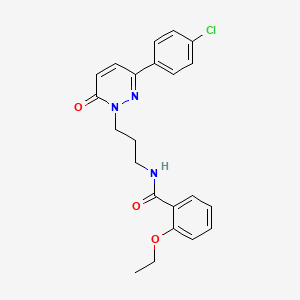

![4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2494837.png)

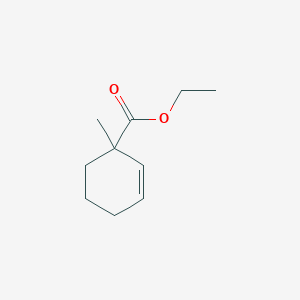

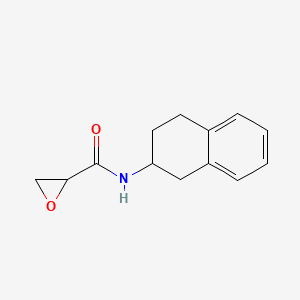

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2494846.png)

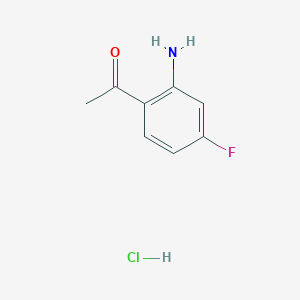

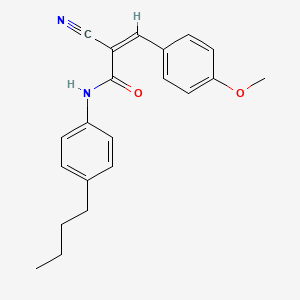

![3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2494847.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494852.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2494854.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2494855.png)